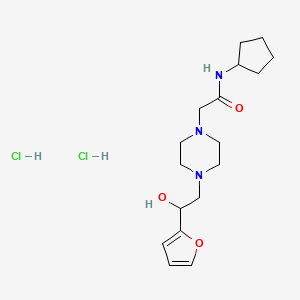
N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C17H29Cl2N3O3 and its molecular weight is 394.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a piperazine core, a furan ring, and an acetamide group. The synthesis typically involves several steps:
- Formation of the Piperazine Core : Synthesized through cyclization of ethylenediamine with dihaloalkanes.
- Introduction of the Furan Ring : Achieved via nucleophilic substitution reactions.
- Attachment of Hydroxyethyl Group : This is done through specific reactions that introduce the hydroxyethyl moiety to the piperazine structure.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that regulate cellular signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity : Effective against various bacterial strains, showing potential as a therapeutic agent.
- Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Cytotoxicity | Low cytotoxicity in normal cells |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL.
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophages, suggesting its potential use in inflammatory diseases.
Table 2: Efficacy Data from Case Studies
| Study | Pathogen/Cell Type | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial Study | S. aureus | 10 - 50 | Significant reduction in viability |
| Inflammation Study | Macrophages | 5 - 20 | Decreased TNF-alpha and IL-6 levels |
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3.2ClH/c21-15(16-6-3-11-23-16)12-19-7-9-20(10-8-19)13-17(22)18-14-4-1-2-5-14;;/h3,6,11,14-15,21H,1-2,4-5,7-10,12-13H2,(H,18,22);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKEDNODMXYCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














